6-Amino-3-bromo-2-(trifluoromethyl)phenol
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Overview
Description
6-Amino-3-bromo-2-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H5BrF3NO. It has a molecular weight of 256.02 g/mol . The IUPAC name for this compound is 6-amino-2-bromo-3-(trifluoromethyl)phenol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a phenol group (an aromatic ring with a hydroxyl group), an amino group (NH2), a bromo group (Br), and a trifluoromethyl group (CF3) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 256.02 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 254.95066 g/mol . The topological polar surface area of the compound is 46.2 Ų . The compound has a heavy atom count of 13 .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 6-Amino-3-bromo-2-(trifluoromethyl)phenol is often associated with a variety of pharmacological activities. This group can be found in many FDA-approved drugs, indicating its importance in drug design and development . The presence of this group can enhance the biological activity and metabolic stability of pharmaceuticals, making it a valuable moiety in the development of new therapeutic agents.
Agrochemical Synthesis
Trifluoromethylpyridines, which share a similar structural motif to our compound of interest, are key in the synthesis of active agrochemical ingredients . These compounds are used to protect crops from pests and are an essential part of the agrochemical industry. The unique physicochemical properties conferred by the fluorine atoms are crucial for the activity of these compounds.
properties
IUPAC Name |
6-amino-3-bromo-2-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2,13H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXKIYMLYRYAEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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